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4-(1-Aminoethyl)aniline hydrochloride

Cat. No.: B12077559
M. Wt: 172.65 g/mol
InChI Key: FVOYWUSPSOLGDN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aminoethylaniline Chemistry

The journey of aminoethylaniline chemistry is intrinsically linked to the broader history of aniline (B41778) and its derivatives. Aniline (C₆H₅NH₂) was first isolated in 1826, and its discovery paved the way for the development of a vast array of synthetic dyes and pharmaceuticals. mdpi.com The industrial-scale production of aniline and its derivatives has been a cornerstone of the chemical industry for over a century, with applications ranging from the synthesis of polyurethanes to rubber processing chemicals and agricultural products. mdpi.com

The introduction of an aminoethyl group to the aniline scaffold added a new layer of complexity and functionality. Early research into aminoethylanilines, such as the isomeric 4-(2-Aminoethyl)aniline, focused on their role as intermediates in the synthesis of various pharmaceutical and material science products. organic-chemistry.org These compounds were recognized for their utility in creating more complex molecules, including those with potential anticancer and anti-inflammatory properties. organic-chemistry.org The synthesis of such compounds often involved the reduction of a corresponding nitro-substituted precursor. organic-chemistry.org

The specific development of 4-(1-Aminoethyl)aniline, with the chiral center at the alpha-carbon of the ethyl group, represents a more recent evolution in this chemical family. This structural nuance introduced the element of stereochemistry, opening up new avenues for its application in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. enamine.net The hydrochloride salt form of this amine enhances its stability and solubility in certain solvents, making it a more practical reagent for various chemical transformations. researchgate.net

Structural Significance of 4-(1-Aminoethyl)aniline Hydrochloride in Organic Synthesis

The molecular architecture of this compound is key to its utility in organic synthesis. The presence of a primary aromatic amine, a primary aliphatic amine, and a chiral center within the same molecule provides multiple reactive sites and stereochemical control, making it a versatile building block.

Role as a Chiral Building Block

Chiral building blocks are optically active molecules that are incorporated into a larger synthetic scheme to introduce a specific stereochemistry in the final product. enamine.net This is of paramount importance in medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities. enamine.net

This compound, particularly in its enantiomerically pure forms, serves as an excellent example of such a building block. Its structural similarity to 1-phenylethylamine, a well-established chiral auxiliary, suggests its potential in guiding the stereochemical outcome of a reaction. nih.govacs.org A chiral auxiliary is a temporary addition to a non-chiral starting material that directs the synthesis towards a single enantiomer of the product. organic-chemistry.org After the desired stereochemistry is achieved, the auxiliary can be removed. organic-chemistry.org The presence of two distinct amine groups in 4-(1-Aminoethyl)aniline offers multiple points for temporary attachment and subsequent elaboration in asymmetric synthesis. nih.govacs.org

The development of new and efficient methods for the synthesis of chiral amines remains an active area of research, driven by the demand for enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov Catalytic asymmetric hydrogenation of imines and reductive amination are among the leading strategies for producing chiral amines, and the principles of these methods can be applied to the synthesis and application of compounds like this compound. nih.govchemicalbook.com

Precursor for Nitrogen-Containing Molecular Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and functional materials. nih.govnih.gov The dual amine functionality of this compound makes it a valuable precursor for the construction of a wide variety of these scaffolds.

The primary aromatic amine can participate in reactions to form heterocycles such as quinolines, indoles, and pyrazoles. organic-chemistry.orgnih.govnih.gov For instance, the synthesis of quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines, a transformation for which 4-(1-Aminoethyl)aniline could serve as a starting point after appropriate modification. nih.gov Similarly, various methods exist for the synthesis of indoles from substituted anilines. rsc.orgnih.govacs.org

The aliphatic amine group can be utilized in the formation of other heterocyclic systems. For example, it can be a key component in the synthesis of pyrazoles, triazoles, and azepines through condensation and cyclization reactions with appropriate reaction partners. nih.govnih.govorganic-chemistry.org The ability to selectively react one amine group while protecting the other allows for a stepwise and controlled construction of complex molecular architectures. This versatility positions this compound as a valuable starting material for generating libraries of diverse nitrogen-containing compounds for drug discovery and materials science research. researchgate.net

Current Research Landscape and Future Perspectives

The current research involving chiral amines like this compound is heavily focused on the development of more efficient and sustainable synthetic methods. Advances in catalysis, including both transition-metal catalysis and biocatalysis, are enabling the production of enantiomerically pure amines with greater precision and less environmental impact. rsc.orgnih.gov

Future research will likely continue to explore the application of this compound and its derivatives in the following areas:

Novel Ligand Development: The chiral backbone of this compound makes it an attractive candidate for the development of new ligands for asymmetric catalysis. These ligands can be used to create highly selective catalysts for a variety of chemical transformations. nih.gov

Medicinal Chemistry: As a versatile building block, it will continue to be used in the synthesis of new drug candidates. Its ability to introduce both a chiral center and an aromatic amine functionality is particularly valuable for creating compounds that can interact with biological targets in a specific and potent manner.

Materials Science: The incorporation of this and similar diamine monomers into polymers can lead to materials with unique thermal, mechanical, and optical properties. Research into the development of high-performance polymers and functional materials will likely see continued use of such building blocks. organic-chemistry.org

The ongoing demand for stereochemically pure compounds in the pharmaceutical and agrochemical industries ensures that the study and application of chiral building blocks like this compound will remain a vibrant and important area of scientific inquiry. enamine.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN2 B12077559 4-(1-Aminoethyl)aniline hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

4-(1-aminoethyl)aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6H,9-10H2,1H3;1H

InChI Key

FVOYWUSPSOLGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N)N.Cl

Origin of Product

United States

Synthetic Methodologies for 4 1 Aminoethyl Aniline Hydrochloride and Its Precursors

Strategies for the Synthesis of 4-(1-Aminoethyl)aniline (Free Base)

The preparation of the free base, 4-(1-Aminoethyl)aniline, can be approached from different precursors, with common methods involving the reduction of nitrogen-containing functional groups or the transformation of other aromatic compounds.

Reduction of Nitroalkanes to Aminoethyl Anilines

While the reduction of nitroarenes to their corresponding anilines is a well-established transformation, the specific reduction of a nitroalkane precursor, such as 4-(1-nitroethyl)aniline, to 4-(1-aminoethyl)aniline is a plausible synthetic route. This transformation would typically involve catalytic hydrogenation or the use of chemical reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. Various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, are effective for this purpose. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol (B129727).

Conversion of Other Aromatic Precursors

A common and well-documented method for the synthesis of 4-(1-Aminoethyl)aniline involves the conversion of p-aminoacetophenone. This multi-step process begins with the formation of an oxime, followed by its reduction to the desired amine.

In a typical procedure, p-aminoacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent like ethanol. This reaction yields p-aminoacetophenone oxime. The subsequent and crucial step is the reduction of this oxime. Catalytic hydrogenation is a highly effective method for this transformation. The oxime, dissolved in a solvent such as ethanol containing concentrated hydrochloric acid, is subjected to hydrogenation at atmospheric pressure in the presence of a 10% palladium on carbon (Pd/C) catalyst. Following the reaction, filtration to remove the catalyst and concentration of the filtrate directly yields 1-(p-aminophenyl)-ethylamine hydrochloride. chiralpedia.com

The following table summarizes the key steps in the synthesis of 4-(1-Aminoethyl)aniline hydrochloride from p-aminoacetophenone:

StepReactantsReagentsProduct
1p-AminoacetophenoneHydroxylamine hydrochloride, Sodium acetate, Ethanolp-Aminoacetophenone oxime
2p-Aminoacetophenone oximeHydrogen, 10% Palladium on carbon, Hydrochloric acid, EthanolThis compound

Formation of this compound Salt

The hydrochloride salt of 4-(1-Aminoethyl)aniline can be formed either in situ during the final reduction step of some synthetic routes or by treating the isolated free base with hydrochloric acid.

As described in the synthesis from p-aminoacetophenone oxime, the reduction via catalytic hydrogenation in the presence of concentrated hydrochloric acid directly affords the hydrochloride salt. chiralpedia.com This is a convenient approach as it combines the reduction and salt formation into a single step.

Alternatively, if the synthesis yields the free base of 4-(1-Aminoethyl)aniline, it can be converted to the hydrochloride salt by treatment with hydrochloric acid. This is a standard acid-base reaction. The free amine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and a solution of hydrogen chloride (either gaseous or dissolved in a solvent) is added. The hydrochloride salt, being an ionic compound, is generally less soluble in nonpolar organic solvents and will precipitate out of the solution. The resulting solid can then be collected by filtration and dried. The formation of the salt serves to improve the stability and handling characteristics of the amine.

Enantioselective Synthesis of Chiral 4-(1-Aminoethyl)aniline Systems

As 4-(1-Aminoethyl)aniline contains a stereocenter, the synthesis of enantiomerically pure or enriched forms is of significant interest. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.

Application of Asymmetric Catalysis in Aminoethyl Aniline (B41778) Synthesis

Asymmetric catalysis offers a direct and efficient method for the synthesis of chiral amines. One of the most common approaches is the asymmetric hydrogenation of a prochiral imine precursor. For the synthesis of chiral 4-(1-aminoethyl)aniline, a suitable precursor would be an imine formed from 4-aminoacetophenone.

This imine, N-(1-(4-aminophenyl)ethylidene)amine or a derivative, can be hydrogenated using a chiral transition metal catalyst. These catalysts are typically composed of a transition metal, such as rhodium, ruthenium, or iridium, coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to occur preferentially from one face of the imine, leading to the formation of one enantiomer of the amine in excess.

The efficiency and enantioselectivity of such reactions are highly dependent on the choice of the metal, the chiral ligand, the solvent, and the reaction conditions (temperature, pressure). A wide variety of chiral phosphine ligands have been developed for this purpose. The resulting chiral amine can then be converted to its hydrochloride salt.

The table below provides a general overview of the components in an asymmetric hydrogenation approach:

ComponentDescriptionExamples
Substrate Prochiral imine derived from 4-aminoacetophenoneN-(1-(4-aminophenyl)ethylidene)amine
Catalyst Transition metal complex[Rh(COD)Cl]₂, [Ir(COD)Cl]₂, RuCl₂(PPh₃)₃
Chiral Ligand Enantiopure phosphine or other coordinating ligandBINAP, DuPhos, Josiphos families
Reducing Agent Source of hydrogenH₂ gas
Solvent Aprotic or protic solventMethanol, Ethanol, Dichloromethane

Chiral Auxiliary-Based Methodologies

Chiral auxiliary-based methods provide a powerful and reliable strategy for the synthesis of enantiomerically pure amines. In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary, a single-enantiomer organic molecule. The presence of the chiral auxiliary directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved to yield the desired chiral product.

For the synthesis of chiral 4-(1-aminoethyl)aniline, a common strategy involves the diastereoselective alkylation of a chiral amide. For instance, a chiral amine, serving as the auxiliary, can be condensed with a carboxylic acid derivative to form a chiral amide. This amide can then be enolized and alkylated. The steric hindrance of the chiral auxiliary directs the approach of the electrophile (e.g., a methylating agent) to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the chiral auxiliary reveals the enantiomerically enriched amine.

Well-known chiral auxiliaries include those derived from amino acids, terpenes, or other readily available chiral natural products. Examples include Evans' oxazolidinones and pseudoephedrine amides. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

The general steps for a chiral auxiliary-based synthesis are outlined below:

StepDescription
1. Attachment of Chiral AuxiliaryA prochiral precursor is reacted with a chiral auxiliary to form a diastereomeric intermediate.
2. Diastereoselective ReactionA new stereocenter is created under the stereochemical control of the chiral auxiliary.
3. Cleavage of Chiral AuxiliaryThe chiral auxiliary is removed to yield the enantiomerically enriched target molecule.

Scalable Synthesis and Industrial Production Methods for Aminoethylaniline Intermediates

The industrial-scale production of this compound and its precursors is crucial for its application in various chemical syntheses. The methodologies employed are designed for high throughput, cost-effectiveness, and process safety. A common scalable route to this compound begins with the precursor p-aminoacetophenone. chemicalbook.com

One documented multi-step synthesis suitable for larger scale production involves the initial conversion of p-aminoacetophenone to its oxime derivative. chemicalbook.com This is followed by a catalytic hydrogenation of the oxime to yield the corresponding amine, which is then converted to the hydrochloride salt. chemicalbook.com

A detailed representation of a laboratory-scale synthesis that has potential for scaling up is outlined below:

Step 1: Synthesis of p-aminoacetophenone oxime

In a scalable process, p-aminoacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate. chemicalbook.com The reaction is typically carried out in an alcoholic solvent. The product, p-aminoacetophenone oxime, is then isolated. chemicalbook.com

ReactantMolar EquivalentSolventTemperatureReaction Time
p-Aminoacetophenone1Ethanol60°C6 hours
Hydroxyamine hydrochloride1.1
Sodium Acetate2.5

Step 2: Hydrogenation of p-aminoacetophenone oxime

The second step involves the reduction of the p-aminoacetophenone oxime. chemicalbook.com Catalytic hydrogenation is a common and scalable method, often employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The reaction is conducted in an alcoholic solvent with the presence of concentrated hydrochloric acid to directly form the hydrochloride salt of the product. chemicalbook.com

ReactantCatalystSolventPressure
p-Aminoacetophenone oxime10% Pd/CEthanol/Concentrated HClAtmospheric
Hydrogen

Step 3: Isolation of 1-(p-aminophenyl)-ethylamine hydrochloride

Following the hydrogenation, the catalyst is filtered off, and the filtrate is concentrated to yield 1-(p-aminophenyl)-ethylamine hydrochloride, which is another name for this compound. chemicalbook.com

For the broader class of aminoethylaniline intermediates, industrial production strategies often focus on multi-step syntheses that prioritize high yields and catalyst reusability to minimize costs. A general approach for a related compound, 4-amino-N-alkyl benzylamine, involves a sequence of acetylation, nitration, deprotection, and a final hydrogenation reduction step. google.com This particular process boasts a total yield of over 90% and utilizes a multi-component skeleton Ni-Fe-Cu catalyst that can be recycled, significantly reducing production costs. google.com The catalytic hydrogenation step in this process demonstrates high selectivity (≥99.9%) and yield (≥99.9%), highlighting the efficiency of industrial catalysts. google.com

The principles of these syntheses, such as the use of common starting materials, robust catalytic systems, and straightforward reaction sequences, are indicative of their suitability for industrial-scale production of aminoethylaniline intermediates.

Chemical Reactivity and Reaction Mechanisms Involving 4 1 Aminoethyl Aniline Hydrochloride

Nucleophilic Reactivity of the Amino and Aniline (B41778) Moieties

The presence of two primary amino groups, one aliphatic and one aromatic, provides 4-(1-Aminoethyl)aniline with two centers for nucleophilic attack. The aliphatic amine is generally more basic and a stronger nucleophile than the aromatic aniline group. This difference in reactivity allows for selective functionalization under controlled conditions. For these nucleophilic reactions to occur, the protonated amine hydrochloride must typically be neutralized with a base to free the lone pair of electrons on the nitrogen atom(s).

The amino groups of 4-(1-Aminoethyl)aniline can react as nucleophiles with acylating or sulfonylating agents to form amides and sulfonamides, respectively. This occurs via a nucleophilic acyl substitution mechanism.

Amidation: The reaction with an acyl chloride or carboxylic anhydride (B1165640) leads to the formation of an amide bond. Due to the higher nucleophilicity of the aliphatic amine, it is expected to react preferentially over the aniline moiety, especially under stoichiometric control. The general mechanism involves the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). While specific studies on 4-(1-Aminoethyl)aniline are not prevalent, the amidation of aniline derivatives is a well-established process. For less reactive anilines, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-Dimethylpyridin-4-amine (DMAP) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt) can be employed to facilitate the reaction with carboxylic acids. nih.gov

Sulfonamide Formation: Similarly, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. ijarsct.co.in The reaction of 4-(1-Aminoethyl)aniline would proceed via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The synthesis of sulfonamides from anilines is a foundational reaction in the production of sulfa drugs. nih.gov The process often starts with the acetylation of aniline to protect the amino group and control reactivity before reaction with chlorosulfonic acid. nih.gov For 4-(1-Aminoethyl)aniline, selective sulfonylation of the more nucleophilic aliphatic amine could be achieved.

The bifunctional nature of aminoethyl anilines makes them suitable substrates for heterocycle synthesis. Annulation reactions, which involve the formation of a new ring, can be exemplified by the synthesis of dihydroquinazolines from related isomers like 2-aminobenzylamine (2-ABA). beilstein-journals.org This structural analog illustrates how two amino groups with different reactivities can participate in cyclization.

The synthesis of dihydroquinazolines often involves the reaction of 2-ABA with a C1 or C2 donor, such as an aldehyde, carboxylic acid, or orthoformate. beilstein-journals.orgbeilstein-journals.org A common strategy is the cyclodehydration of an N-acyl-2-aminobenzylamine intermediate. nih.govresearchgate.net This process can be facilitated by microwave irradiation and dehydrating agents like ethyl polyphosphate (PPE). beilstein-journals.org

The general mechanism for forming a 3,4-dihydroquinazoline from an N-acyl-2-ABA involves:

Activation: The amide carbonyl is activated by a Lewis or Brønsted acid.

Intramolecular Cyclization: The nucleophilic aromatic amino group attacks the activated carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the dihydroquinazoline (B8668462) ring. researchgate.net

This strategy highlights how the two amino groups in a diamine substrate can be sequentially functionalized and then cyclized to form complex heterocyclic structures. beilstein-journals.orgnih.gov

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline moiety in 4-(1-Aminoethyl)aniline is highly susceptible to electrophilic aromatic substitution (EAS). The amino group (-NH₂) is a powerful activating group and an ortho, para-director. byjus.comchemistrysteps.com This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the substitution. byjus.comnih.gov

In 4-(1-Aminoethyl)aniline, the para position relative to the aniline nitrogen is already occupied by the 1-aminoethyl group. Therefore, electrophilic attack is directed to the ortho positions (positions 2 and 6 relative to the -NH₂ group). Common EAS reactions for anilines include halogenation, nitration, and sulfonation. byjus.com

However, the high reactivity of the aniline ring can lead to overreaction, such as polyhalogenation, and decomposition under strongly acidic conditions (e.g., nitration). byjus.comlibretexts.org During nitration with a mixture of nitric and sulfuric acid, the strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group, leading to a mixture of products. byjus.com To circumvent these issues, the reactivity of the amino group is often attenuated by converting it into an amide (e.g., acetanilide) before carrying out the substitution. libretexts.org The acetyl group can be removed later by hydrolysis.

Kinetic studies on the reaction of substituted anilines with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) confirm that substitution typically occurs at the para-position. cdnsciencepub.comcdnsciencepub.com When this position is blocked, as in 4-(1-Aminoethyl)aniline, the reaction proceeds at an ortho-position. cdnsciencepub.comcdnsciencepub.com

Polymerization Chemistry of Aminoethyl Anilines

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). The presence of the aminoethyl group in 4-(1-Aminoethyl)aniline allows it to participate in polymerization reactions, potentially leading to polymers with modified properties.

Polymerization can be achieved through either chemical or electrochemical methods. scispace.com Chemical polymerization typically involves the oxidation of the aniline monomer in an acidic solution using a strong oxidant like ammonium (B1175870) persulfate. beilstein-journals.orgcdnsciencepub.com The polymerization of aniline derivatives can yield polymers with unique characteristics; for example, polymerization with sulfur monochloride can produce poly[N,N-(phenylamino)disulfides]. nih.govresearchgate.net

Electrochemical polymerization is a common method for producing polyaniline films directly onto an electrode surface. medjchem.commedjchem.com The process is typically carried out in an acidic electrolyte by cycling the potential of the working electrode. scispace.commedjchem.com

The generally accepted mechanism for the electropolymerization of aniline involves several key steps: researchgate.netnih.gov

Initiation: The aniline monomer is oxidized at the anode to form a radical cation. This is often the rate-determining step. scispace.com

Propagation: The radical cations couple with each other to form dimers and then longer oligomers. The primary coupling is head-to-tail (para-coupling) to form p-aminodiphenylamine structures. nih.gov The oxidation potential of the resulting dimers and oligomers is lower than that of the monomer, so they are readily oxidized to their radical cation forms, which continue to react with other radical cations or monomers to propagate the polymer chain. researchgate.net

Termination: The polymerization ceases through various termination reactions.

Doping: During polymerization in an acidic medium, the polymer chain is protonated ("doped") by the acid, and counter-anions from the electrolyte are incorporated to maintain charge neutrality. This doping process is crucial for the polymer's electrical conductivity. scispace.com

The electrochemical polymerization of aniline is considered an autocatalytic process, as the deposited polymer can facilitate further monomer oxidation. scispace.com The specific conditions, such as monomer concentration, pH, applied potential, and the nature of the dopant anion, significantly influence the morphology, conductivity, and other properties of the resulting polymer film. scispace.commedjchem.com

Metal-Catalyzed Reactions with Aminoethylaniline Substrates

The aniline moiety in 4-(1-Aminoethyl)aniline makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Palladium, copper, and nickel are common catalysts for these transformations. wiley.comyoutube.comchemrxiv.org

Buchwald-Hartwig Amination: The aniline nitrogen can act as a nucleophile in palladium-catalyzed C-N cross-coupling reactions with aryl halides or triflates. nih.govwiley.comnih.gov This reaction is a cornerstone for the synthesis of di- and triarylamines. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination of the arylamine product, regenerating the Pd(0) catalyst.

Copper-Catalyzed Ullmann Condensation: Copper-catalyzed reactions (Ullmann-type couplings) are also widely used to form C-N bonds by coupling anilines with aryl halides, often at elevated temperatures, although recent developments have enabled room-temperature reactions. chemrxiv.org

C-H Functionalization: The C-H bonds on the aniline ring, particularly at the ortho position, can be functionalized through transition metal-catalyzed C-H activation. nih.govresearchgate.netrsc.org These reactions often employ a directing group to guide the metal catalyst to a specific C-H bond. In the case of aniline derivatives, the amino group itself or a modified version can serve as the directing group, facilitating the formation of new C-C or C-heteroatom bonds. For example, N-aryl-2-aminopyridines, which are structurally related to functionalized anilines, readily undergo chelation-assisted C-H bond functionalization with various transition metals. nih.govresearchgate.net

Derivatives, Analogues, and Scaffolds in Chemical Research

Design and Synthesis of Functionalized 4-(1-Aminoethyl)aniline Derivatives

The functionalization of 4-(1-Aminoethyl)aniline can be systematically approached by targeting its distinct reactive sites: the primary amine on the ethyl group and the aromatic ring itself.

Modification of the primary amine group is a common strategy to introduce new functionalities and modulate the properties of the molecule. Key methods for creating N-substituted derivatives include reductive amination and acylation.

Reductive amination is a highly efficient one-pot method for producing secondary or tertiary amines. bldpharm.com This reaction involves treating 4-(1-Aminoethyl)aniline with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. bldpharm.com A variety of reducing agents can be employed, with sodium cyanoborohydride being a common choice due to its selectivity for the imine over the carbonyl starting material. mdpi.com This method is advantageous as it can be performed under mild conditions and allows for the introduction of a wide array of alkyl groups. bldpharm.com

N-acylation is another fundamental transformation, readily converting the primary amine into an amide. This is typically achieved by reacting 4-(1-Aminoethyl)aniline with acyl chlorides or acid anhydrides. sigmaaldrich.cnresearchgate.net This transformation is not only crucial for building more complex molecules but is also frequently used as a protection strategy for the amine during subsequent reactions, such as electrophilic aromatic substitution. sigmaaldrich.cn

Table 1: Synthetic Methods for N-Substitution of 4-(1-Aminoethyl)aniline

Reaction Type Reagents Product Type Key Features
Reductive Amination Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) N-Alkyl Derivative Forms secondary or tertiary amines in a one-pot reaction; mild conditions. bldpharm.com
N-Acylation Acyl Chloride or Acid Anhydride (B1165640) N-Acyl Derivative (Amide) Protects the amine group; introduces amide functionality for further modification. sigmaaldrich.cnresearchgate.net
N-Arylation Aryl Halide, Palladium Catalyst, Ligand (e.g., Buchwald-Hartwig amination) N-Aryl Derivative Forms a carbon-nitrogen bond with an aromatic ring; a powerful tool in modern synthesis.

The benzene (B151609) ring of 4-(1-Aminoethyl)aniline is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups. The existing amino groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. sigmaaldrich.cn Since the para-position is already occupied by the aminoethyl group, substitution is primarily directed to the ortho positions (positions 2 and 6 relative to the aniline (B41778) nitrogen).

However, direct electrophilic substitution on anilines can be problematic. The strong activating nature of the amino group can lead to multiple substitutions, and the basic nitrogen can react with acidic catalysts, deactivating the ring. researchgate.net Therefore, the aniline nitrogen is often protected, typically through acylation to form an acetanilide. sigmaaldrich.cn This temporarily reduces the activating influence of the nitrogen and prevents its reaction with acids, allowing for more controlled, mono-substitution on the ring. researchgate.net After the desired functional group is installed, the protecting group can be easily removed by hydrolysis to regenerate the aniline.

Common electrophilic aromatic substitution reactions applicable to the (protected) 4-(1-Aminoethyl)aniline scaffold include halogenation and nitration.

Table 2: Methods for Aromatic Ring Functionalization

Reaction Type Reagents Product Type Directing Effect
Halogenation Cl₂, Br₂, or I₂ with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) mdpi.com Halogenated Aromatic Ring Ortho-directing (relative to the amino group). sigmaaldrich.cn
Nitration Concentrated HNO₃ and H₂SO₄ researchgate.net Nitrated Aromatic Ring Ortho-directing (after protection of the amino group). researchgate.net

4-(1-Aminoethyl)aniline as a Chiral Synthon for Complex Molecular Architectures

The presence of a stereocenter at the carbon atom adjacent to the aromatic ring makes 4-(1-Aminoethyl)aniline a valuable chiral synthon. It is commercially available as both the (R)- and (S)-enantiomers, providing access to optically active products with defined stereochemistry. mdpi.comresearchgate.net Chiral amines, particularly those of the phenylethylamine family, are considered privileged structures in asymmetric synthesis. nih.gov They can be incorporated into target molecules as chiral building blocks or used to form chiral auxiliaries that guide the stereochemical outcome of a reaction. nih.gov

The enantiopure forms of 4-(1-Aminoethyl)aniline can be used to synthesize complex chiral ligands for transition-metal catalysis, such as chiral aminodiphosphine ligands used in enantioselective reduction or hydrogenation reactions. sigmaaldrich.cn The amine can also be a starting point for the diastereoselective synthesis of chiral heterocyclic compounds like piperidinones or imidazoles, which are often investigated for biological activity. nih.gov The ability to start with a pre-defined stereocenter from (R)- or (S)-4-(1-Aminoethyl)aniline is a powerful strategy that simplifies the synthesis of enantiomerically pure complex molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. nih.gov

Development of 4-(1-Aminoethyl)aniline-Based Molecular Scaffolds

A molecular scaffold is a core structure upon which various functional groups can be built to create a library of related compounds. Due to its versatile functional handles, 4-(1-Aminoethyl)aniline is an excellent foundation for such scaffolds, particularly in medicinal chemistry.

The 4-anilinoquinazoline (B1210976) core is a well-established and important scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors used in cancer therapy. scielo.br Kinase inhibitors are a class of drugs that block the action of kinases, enzymes that play a critical role in cell signaling and proliferation. The development of dual-target inhibitors, for example, those targeting both Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinases (PI3Ks), often relies on the 4-anilino-quinazoline scaffold. 4-(1-Aminoethyl)aniline serves as a key building block for introducing the "anilino" portion of this scaffold. The primary aniline group can be used to construct the quinazoline (B50416) ring system, while the chiral aminoethyl side chain provides a vector for further modification to enhance potency, selectivity, or pharmacokinetic properties.

Similarly, substituted anilines are crucial components in the design of inhibitors for other enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. mdpi.com Research has shown that appropriate substitution on the aniline ring is essential for inhibitory potency. mdpi.com 4-(1-Aminoethyl)aniline provides a pre-functionalized, chiral aniline that can be incorporated into these and other scaffolds, allowing researchers to systematically probe the structure-activity relationships of enzyme inhibitors and other bioactive molecules. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Aminoethylaniline Derivatives

Methodologies for SAR Elucidation in Aniline (B41778) Compounds

The elucidation of Structure-Activity Relationships for aniline compounds involves a variety of established methodologies. A primary approach is the synthesis and biological testing of a series of analogues. wur.nlbris.ac.uk In this process, specific parts of the parent molecule, such as the aniline ring or its substituents, are systematically altered. For instance, functional groups on the aromatic ring can be moved to different positions (ortho, meta, para) or replaced with other groups that have different electronic properties (electron-donating or electron-withdrawing). nih.govvu.nl

Another key methodology involves chemical modification reactions such as reduction, oxidation, esterification, and substitution to create a library of derivatives. nih.gov The biological activity of each new compound is then assayed, and the results are compared to the original molecule. This comparative analysis helps to build a qualitative map of which structural features are essential for activity. These studies often investigate how modifications affect a range of properties including solubility, permeability, and pharmacokinetics. yakhak.org

Influence of Stereochemistry on Molecular Interactions

The molecular structure of 4-(1-Aminoethyl)aniline features a chiral center at the carbon atom of the aminoethyl group. This gives rise to two distinct, non-superimposable mirror-image forms known as enantiomers (R and S isomers). youtube.com The three-dimensional arrangement of atoms is a critical determinant of a molecule's biological activity, as interactions with biological targets like enzymes and receptors are highly stereospecific. researchgate.netnih.gov

Living systems are composed of chiral molecules (e.g., amino acids, sugars), creating a chiral environment where enantiomers can exhibit significantly different pharmacological and metabolic profiles. nih.govbiomedgrid.com For a drug to exert its effect, it must bind to a specific site on a biological target, often analogized to a key fitting into a lock. The active enantiomer possesses the correct three-dimensional structure to align with the corresponding regions of the binding site. nih.gov The other enantiomer, despite having the same chemical formula and connectivity, may not be able to bind effectively because its atoms are oriented differently in space. nih.gov

In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov Furthermore, metabolic processes are often stereoselective, meaning the two enantiomers can be absorbed, distributed, and metabolized differently by the body. biomedgrid.com Therefore, understanding the influence of the stereochemistry of 4-(1-Aminoethyl)aniline is paramount for predicting its molecular interactions and biological outcomes. The development of synthetic methods to produce enantioenriched or single-enantiomer chiral anilines is a significant area of research, underscoring the importance of stereoisomerism. nih.govresearchgate.net

Impact of Substituent Position and Electronic Effects on Chemical Behavior

The chemical behavior and biological activity of aniline derivatives are profoundly influenced by the position and electronic nature of substituents on the aromatic ring. The aniline core consists of a benzene (B151609) ring attached to an amino group, and additional functional groups can alter its reactivity and interactions.

Positional Isomerism (Ortho, Meta, Para): The location of a substituent relative to the amino group is critical. A study on aminobenzoate derivatives, for example, demonstrated that the photodynamic pathways are highly dependent on whether a substituent is in the ortho, meta, or para position. mdpi.com Similarly, SAR studies on other aniline derivatives have shown that moving a substituent, such as an ethoxy group, from the para- to the ortho-position can significantly enhance biological activity. wur.nlbris.ac.uk The regioselectivity of chemical reactions, such as the direct C-H arylation of anilines, is also controlled by the position of existing groups, which can direct new substituents to a specific location like the ortho position. youtube.com

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density of the aniline ring. Studies have shown that EDGs can influence thermochemical properties like bond dissociation enthalpy (BDE). researchgate.net

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring. Research on various heterocyclic compounds has demonstrated that the presence of EWGs can lead to higher levels of inhibitory activity compared to compounds with EDGs. nih.gov

The interplay between steric bulk and electronic effects also dictates chemical behavior. For instance, a study on the rearrangement of arylsulfamates found that steric hindrance at the ortho positions can direct reactions to the para position. vu.nl

The following table summarizes the general influence of substituent electronic properties on the chemical characteristics of aromatic amine derivatives, based on findings from related compound classes. researchgate.net

PropertyEffect of Electron-Donating Groups (EDGs)Effect of Electron-Withdrawing Groups (EWGs)
Bond Dissociation Enthalpy (BDE) Tends to decreaseTends to increase
Ionization Energy (IE) Tends to decreaseTends to increase
Proton Affinity (PA) of Anion Tends to increaseTends to decrease significantly

This table presents generalized trends observed in studies of substituted aromatic amines and may be used to infer the potential behavior of 4-(1-Aminoethyl)aniline derivatives.

Computational Approaches to SAR Prediction (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. nih.gov These models are invaluable for predicting the activity of new molecules, guiding hit optimization, and reducing the costs and time associated with synthesizing and testing new derivatives. nih.govresearchgate.net

For aniline derivatives, QSAR studies have been successfully used to predict properties like lipophilicity, which is crucial for a compound's pharmacokinetic profile. nih.gov These studies employ various statistical methods, including:

Multiple Linear Regression (MLR): A method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.gov

Principal Component Regression (PCR) and Partial Least Squares Regression (PLSR): These are extensions of MLR used to handle datasets with a large number of correlated descriptors. nih.gov

Artificial Neural Networks (ANN): Machine learning models, such as the Back Propagation Artificial Neural Network (BP-ANN), can capture complex, non-linear relationships between structure and activity and often show superior predictive performance compared to linear models. nih.gov

To build a robust QSAR model, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties. Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to determine the optimized geometry of the molecules before calculating descriptors. nih.gov Feature selection techniques, such as Genetic Algorithms (GA) or Least Absolute Shrinkage and Selection Operator (lasso), are then used to identify the most relevant descriptors for predicting the target property. nih.govresearchgate.net

A QSAR study on aniline derivatives identified several key descriptors for predicting lipophilicity, as shown in the table below. nih.gov

DescriptorDescriptionType
SEigZ Barysz matrix descriptor2D Descriptor
Hy Hydrophilicity factor2D Descriptor
MLOGP Moriguchi octanol-water partition coefficient2D Descriptor
ω/eV Electrophilicity indexQuantum-Chemical
vWV van der Waals volumeGeometrical
LC50/molkg⁻¹ Lethal concentration (50%)Biological

The success of these models, validated through internal and external statistical methods, demonstrates the power of computational approaches in modern drug discovery and SAR analysis. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 1 Aminoethyl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity of atoms and infer detailed structural features.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-(1-Aminoethyl)aniline hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amine protons.

The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region of the spectrum, generally between δ 6.5 and 7.5 ppm. The substitution pattern on the ring—an amino group and an aminoethyl group in the para position—will influence the splitting pattern of these protons, likely resulting in two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

The methine proton (-CH) of the ethyl group, being adjacent to both the phenyl ring and the amino group, is expected to resonate as a quartet at a chemical shift influenced by these two groups. The methyl protons (-CH₃) of the ethyl group would appear as a doublet due to coupling with the adjacent methine proton. The protons of the two amino groups (-NH₂ and -NH₃⁺) are often observed as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The hydrochloride form will result in the protonation of one or both amine groups, leading to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ha) ~7.2-7.4 d
Aromatic (Hb) ~6.7-6.9 d
Methine (-CH) ~4.1-4.3 q
Methyl (-CH₃) ~1.4-1.6 d
Amine (-NH₂) Variable (broad) s
Ammonium (B1175870) (-NH₃⁺) Variable (broad) s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will appear in the δ 110-150 ppm range. The carbon atom bearing the amino group (C-NH₂) and the carbon atom bearing the aminoethyl group (C-CH) will be shifted to different extents due to the electronic effects of these substituents. The remaining aromatic carbons will also have distinct chemical shifts based on their position relative to the substituents. The methine carbon (-CH) and the methyl carbon (-CH₃) of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-NH₂ ~145-150
C-CH ~135-140
Aromatic CH ~128-130
Aromatic CH ~114-116
Methine (-CH) ~50-55
Methyl (-CH₃) ~20-25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra. nsf.govsfasu.eduresearchgate.net

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methine proton and the methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. nsf.govsfasu.edu This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule's framework. For example, the quartet in the ¹H NMR spectrum could be definitively assigned to the methine proton by its correlation to the methine carbon signal in the ¹³C NMR spectrum.

While not directly applicable to this compound itself, it is worth noting that for derivatives of this compound, other heteronuclear NMR techniques could be employed. For instance, if this aniline (B41778) derivative were used to synthesize phosphazene compounds, ³¹P NMR would be a critical tool for characterizing the resulting structures, as it provides direct information about the phosphorus atoms in the molecule. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

The N-H stretching vibrations of the primary amine (-NH₂) and the ammonium (-NH₃⁺) groups are expected to appear as a series of bands in the region of 3200-3400 cm⁻¹. The presence of the hydrochloride salt will likely result in a broad absorption in the 2500-3000 cm⁻¹ range, characteristic of an ammonium salt. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations will give rise to a series of peaks in the 1450-1600 cm⁻¹ range. The out-of-plane bending vibrations for the 1,4-disubstituted benzene ring are expected in the 800-850 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹)
N-H Stretch (Amine & Ammonium) 3200-3400
Ammonium Salt 2500-3000 (broad)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C=C Stretch (Aromatic) 1450-1600
C-N Stretch 1250-1350
Aromatic C-H Bend (p-disubstituted) 800-850

Note: These are typical ranges and the exact peak positions can vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the mass of the free base, 4-(1-aminoethyl)aniline. The hydrochloride salt would likely not be observed directly in the gas phase. The molecular weight of the free base is 136.19 g/mol .

The fragmentation pattern would be expected to show characteristic losses. A common fragmentation pathway for amines is the loss of a hydrogen atom or an alkyl group adjacent to the nitrogen. A significant fragment would likely be observed from the cleavage of the C-C bond between the methine carbon and the phenyl ring, or the C-C bond of the ethyl group. For example, the loss of a methyl radical (•CH₃) would result in a fragment ion. The fragmentation of aniline and its derivatives often involves the formation of a stable tropylium-like ion or other characteristic aromatic fragments. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(1-Aminoethyl)aniline

m/z Possible Fragment
136 [M]⁺
121 [M - CH₃]⁺
106 [M - NH₂CHCH₃]⁺
93 [C₆H₅NH₂]⁺

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise mass determination of this compound, allowing for the confirmation of its elemental composition. The high-resolution capabilities of this technique distinguish it from standard mass spectrometry by providing mass accuracy in the range of a few parts per million (ppm).

For this compound, the protonated molecule [M+H]⁺ is the ion of interest. The exact mass of this ion can be calculated based on the monoisotopic masses of its constituent atoms (Carbon: 12.00000, Hydrogen: 1.00783, Nitrogen: 14.00307, Chlorine: 34.96885). The expected HRMS data for the free base would show a prominent peak corresponding to the protonated molecule [C₈H₁₃N₂]⁺. In the analysis of phenylethylamine derivatives, electrospray ionization (ESI) is a common and effective ionization method, typically showing the [M+H]⁺ ion as the base peak. researchgate.net

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For 4-(1-Aminoethyl)aniline, a primary fragmentation pathway is the benzylic cleavage, resulting in the loss of a methyl group to form a stable iminium ion. Another significant fragmentation would be the loss of ammonia (B1221849) from the protonated molecule.

Table 1: Expected HRMS Data for 4-(1-Aminoethyl)aniline

Ion FormulaCalculated m/zDescription
[C₈H₁₃N₂]⁺137.1073Protonated molecule ([M+H]⁺)
[C₇H₈N]⁺106.0651Loss of CH₃NH₂
[C₈H₁₀]⁺106.0783Loss of N₂H₃

Note: The data presented is theoretical and based on the chemical structure of 4-(1-Aminoethyl)aniline. Actual experimental values may vary slightly.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, the principles of crystal structure determination and analysis of intermolecular interactions can be discussed based on studies of analogous substituted aniline derivatives. nih.govnih.gov

Crystal Structure Determination

The process of crystal structure determination for a compound like this compound would involve several key steps. First, a high-quality single crystal is grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of numerous reflection spots of varying intensities, is collected as the crystal is rotated.

The collected data are then processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an initial model of the molecule, which is subsequently refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles. For aniline derivatives, the crystal structure reveals crucial information about the conformation of the molecule and its packing in the solid state. nih.gov

Table 2: Typical Crystallographic Parameters for an Aniline Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.045
b (Å)9.390
c (Å)10.419
α (°)90
β (°)77.680
γ (°)90
Volume (ų)749.9
Z4

Note: The data in this table is for a representative aniline derivative and serves as an illustrative example. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal lattice of this compound, a variety of intermolecular interactions would be expected to play a crucial role in stabilizing the crystal packing. The primary interactions would be hydrogen bonds involving the ammonium and amine groups as donors and the chloride ion as an acceptor. The anilinic nitrogen and the ethylamine (B1201723) nitrogen would both be protonated in the hydrochloride salt, providing strong hydrogen bond donors (N-H···Cl).

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice).

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the locations of strong interactions like hydrogen bonds. acs.org For this compound, prominent red areas would be expected around the ammonium and amine hydrogen atoms and the chloride ion, corresponding to the N-H···Cl hydrogen bonds.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) reveals the proportion of the surface involved in specific interactions. For aromatic amines, the fingerprint plot typically shows significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, quantifying the prevalence of van der Waals forces, C-H···π interactions, and hydrogen bonds, respectively. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-(1-Aminoethyl)aniline hydrochloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can elucidate key aspects of its chemical nature. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govmdpi.com

Electronic Structure and Frontier Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

ParameterHypothetical Value (eV)Significance
HOMO Energy-5.8Indicates electron-donating ability
LUMO Energy-1.2Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.6Relates to chemical reactivity and stability

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule ( χ²/2η ).

The following table presents hypothetical values for these descriptors for this compound, based on the illustrative HOMO-LUMO energies.

DescriptorFormulaHypothetical Value
Ionization Potential (I)-EHOMO5.8 eV
Electron Affinity (A)-ELUMO1.2 eV
Electronegativity (χ)(I+A)/23.5 eV
Chemical Hardness (η)(I-A)/22.3 eV
Chemical Softness (S)1/η0.43 eV-1
Electrophilicity Index (ω)χ²/2η2.66 eV

Molecular Dynamics Simulations

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule in different environments.

Solvation Effects: Understanding how the molecule interacts with water or other solvent molecules, which is particularly relevant for the hydrochloride salt.

Binding Interactions: Simulating the interaction of the molecule with biological targets, such as proteins or enzymes, which can be crucial in drug design. ajchem-a.comnih.gov

While specific MD simulation studies on this compound were not found in the search results, the methodology has been widely applied to study aniline (B41778) derivatives and other small molecules in various contexts, including their interactions with biological systems. nih.govresearchgate.netmdpi.com

Quantum Mechanical Approaches to Reaction Mechanisms

Quantum mechanical (QM) methods are employed to study the intricate details of chemical reactions at the electronic level. These approaches can be used to map out reaction pathways, calculate activation energies, and identify transition states. For this compound, QM calculations could be used to investigate various potential reactions, such as:

Protonation/Deprotonation Equilibria: Analyzing the acidity of the ammonium (B1175870) and anilinium protons.

Nucleophilic Reactions: Studying the reactivity of the amino groups towards electrophiles.

Oxidation-Reduction Processes: Investigating the molecule's behavior in redox reactions.

Studies on related aniline derivatives have utilized QM methods to understand mechanisms like N-alkylation and reactions with radicals. mdpi.com For instance, the reaction of 4-methyl aniline with hydroxyl radicals has been computationally studied to determine reaction mechanisms and kinetics. mdpi.com Such approaches could be similarly applied to this compound to predict its reactivity and the products of its potential transformations.

Advanced Analytical Techniques in Chemical Research

Chromatographic Methods for Purity and Separation

Chromatography is a cornerstone technique for separating and analyzing the components of a mixture. chemistryhall.com The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. chemistryhall.com For a compound such as 4-(1-Aminoethyl)aniline hydrochloride, chromatographic methods are indispensable for assessing its purity and for isolating it from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. rsc.org It offers high resolution and sensitivity, making it suitable for the analysis of aniline (B41778) derivatives. rsc.orgsielc.com In the context of this compound, which is a primary aromatic amine, reversed-phase HPLC (RP-HPLC) is a commonly applied mode. sielc.com

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. A polar mobile phase is used to elute the compounds. For aniline and its derivatives, various stationary phases and mobile phase compositions can be employed to achieve optimal separation. rsc.org For instance, a study on the separation of aniline and its degradation products utilized C4, C8, and C18 columns, investigating parameters such as mobile phase composition, pH, and temperature to optimize selectivity. rsc.org

A typical HPLC method for analyzing aniline homologs might use a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture. sigmaaldrich.com The detection is commonly performed using a UV detector, as the aromatic ring in aniline derivatives absorbs UV light. sielc.comsigmaaldrich.com

Table 1: Example HPLC Conditions for Aniline Derivative Analysis

ParameterCondition 1Condition 2
Stationary Phase Primesep 100 (mixed-mode)Discovery C18
Column Dimensions 4.6 x 150 mm, 5 µm15 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (45%) / Water with 0.05% H₂SO₄Methanol (60%) / Water (40%)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 200 nmUV at 254 nm
Reference sielc.com sigmaaldrich.com

This table presents generalized conditions for aniline derivatives, which would be adapted for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying compounds in a mixture. chemistryhall.comanalyticaltoxicology.com It involves a stationary phase, typically silica (B1680970) gel, coated on a flat support like glass or aluminum. chemistryhall.com

For this compound, TLC can be used to quickly assess its presence in a reaction mixture and to determine an appropriate solvent system for larger-scale purification by column chromatography. chemistryhall.com A small spot of the sample is applied to the TLC plate, which is then placed in a sealed chamber with a solvent (eluent). chemistryhall.com As the eluent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase. chemistryhall.com

Table 2: Common TLC Visualization Methods for Amines

MethodPrincipleApplication
UV Light Compounds with a chromophore (e.g., aromatic ring) absorb UV light and appear as dark spots on a fluorescent plate.Non-destructive visualization of UV-active compounds like anilines. youtube.com
Potassium Permanganate (B83412) (KMnO₄) Stain KMnO₄ is a strong oxidizing agent that reacts with oxidizable functional groups (like amines), leaving a yellow or brown spot on a purple background.General stain for detecting a wide range of organic compounds. youtube.com
Iodine Chamber Iodine vapor is absorbed by organic compounds on the plate, making them visible as brown spots.A general, non-destructive method for visualizing non-polar and some polar compounds. youtube.com

When purification of gram to kilogram quantities of a compound is required, column chromatography is the method of choice. It operates on the same separation principles as TLC but on a much larger scale. analyticaltoxicology.com The stationary phase, often silica gel, is packed into a vertical glass column.

Based on the separation achieved on a TLC plate, a suitable solvent system is selected to serve as the mobile phase for the column. The crude mixture containing this compound is loaded onto the top of the column and the mobile phase is passed through it. Components of the mixture travel down the column at different rates, allowing for the collection of purified fractions. Preparative TLC can also be used to isolate milligrams of a substance for further analysis. analyticaltoxicology.com

Electrochemical Analysis (for Electropolymerized Films)

Electrochemical techniques are crucial for studying the properties of electroactive polymers. Aniline and its derivatives, including this compound, can undergo electrochemical polymerization to form conductive polymer films. scispace.com The analysis of these films provides insight into the polymerization mechanism and the resulting material's properties.

Cyclic voltammetry (CV) is a primary tool used to study the electropolymerization process. arxiv.org By cycling the potential of an electrode immersed in a solution of the monomer (e.g., anilinium hydrochloride), a polymer film can be deposited onto the electrode surface. scispace.comarxiv.org The first step in the generally accepted mechanism is the anodic oxidation of the aniline monomer to form a radical cation. scispace.comarxiv.org These radicals then couple to form oligomers and eventually the polyaniline film. arxiv.org

The cyclic voltammograms recorded during this process show characteristic oxidation and reduction peaks. arxiv.org The appearance and growth of these peaks with subsequent potential cycles indicate the formation and deposition of the conductive polymer. arxiv.org For example, in the electropolymerization of aniline in an acidic medium, an oxidation peak corresponding to the formation of the aniline radical cation is observed on the first scan at a high potential. arxiv.org On subsequent scans, new peaks appear at lower potentials, corresponding to the redox transitions of the growing polymer film, such as the transition from the leucoemeraldine to the emeraldine (B8112657) form of polyaniline. scispace.comarxiv.org The properties of the resulting film, such as its adherence, porosity, and uniformity, are influenced by factors like monomer concentration and the electrochemical parameters used. arxiv.org

Derivatization Techniques for Enhanced Analytical Detection

In some analytical scenarios, the intrinsic properties of an analyte may not be ideal for detection. Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that has properties more suitable for a given analytical method. This is often done to improve chromatographic separation or enhance detectability.

For primary amines like this compound, derivatization is a common strategy, particularly for HPLC analysis when high sensitivity is required. The primary amino group is a reactive site that can be targeted. One widely used derivatizing agent is dansyl chloride. oiv.int It reacts with primary and secondary amines to form highly fluorescent dansyl derivatives. oiv.int These derivatives can be detected with high sensitivity using a fluorescence detector in HPLC, allowing for the quantification of very low concentrations of the amine. oiv.intnih.gov This approach is particularly valuable in the analysis of biogenic amines in various complex matrices. nih.gov

Future Research Directions and Emerging Applications

Innovations in Green Synthetic Approaches

The synthesis of enantiomerically pure amines is a critical objective in modern chemistry, and green methodologies are increasingly sought to minimize environmental impact. rsc.org Traditional chemical resolutions and syntheses often involve harsh conditions or generate significant waste. rsc.org Research into greener routes to produce chiral amines like 4-(1-Aminoethyl)aniline is focused on biocatalysis and atom-economical catalytic hydrogenations.

Biocatalytic methods, particularly enzymatic kinetic resolution, represent a significant advancement in green synthesis. diva-portal.org These processes operate under mild conditions, typically in aqueous media at room temperature and atmospheric pressure, generating minimal waste. researchgate.net One established biocatalytic strategy is the kinetic resolution of racemic amines through enzymatic acylation. rsc.org In this approach, an enzyme such as a lipase (B570770) selectively acylates one enantiomer of the racemic amine, allowing for the subsequent separation of the acylated enantiomer from the unreacted one. researchgate.netresearchgate.net For instance, lipases like Candida antarctica lipase B (CAL-B) have been successfully used for the resolution of various phenylethylamines. researchgate.net A further green refinement is the use of a fully enzymatic cascade, where one enzyme performs the selective acylation and a second, such as penicillin G acylase, is used for the deacylation step, avoiding chemical waste from deprotection. rsc.org

To overcome the 50% theoretical yield limit of kinetic resolution, dynamic kinetic resolution (DKR) has been developed. organic-chemistry.org DKR combines enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This is often achieved using a metal nanocatalyst, such as a palladium-based catalyst, which racemizes the unreacted amine, allowing the enzyme to eventually convert the entire racemic starting material into a single, enantiopure acylated product with theoretical yields up to 100%. organic-chemistry.org This integrated chemoenzymatic approach is highly sustainable, especially when recyclable nanocatalysts are employed. organic-chemistry.org

Another powerful green strategy is the direct asymmetric hydrogenation of prochiral imines. nih.gov This method is highly atom-economical, as it typically involves the addition of hydrogen gas across a C=N bond with almost no byproducts. nih.gov The synthesis of 4-(1-Aminoethyl)aniline can be envisioned starting from 4-aminoacetophenone, which is converted to an imine and then hydrogenated using a chiral transition metal catalyst. nih.govyoutube.com Catalytic systems based on iridium or rhodium complexed with chiral ligands have shown high efficiency and enantioselectivity in the hydrogenation of N-aryl imines. nih.gov

Table 1: Comparison of Green Synthetic Strategies for Chiral Amines

Strategy Key Features Advantages Potential Challenges
Enzymatic Kinetic Resolution Utilizes enzymes (e.g., lipases) to selectively acylate one enantiomer. researchgate.netresearchgate.net Mild reaction conditions (aqueous buffer, room temp), high enantioselectivity, biodegradable catalysts. researchgate.net Maximum theoretical yield is 50%; requires separation of product from unreacted enantiomer.
Dynamic Kinetic Resolution (DKR) Combines enzymatic resolution with in-situ racemization of the undesired enantiomer using a metal catalyst. organic-chemistry.org Theoretical yield up to 100%, high enantiomeric excess. organic-chemistry.org Requires compatibility between the enzyme and the racemization catalyst.
Asymmetric Hydrogenation Direct hydrogenation of a prochiral imine using a chiral transition metal catalyst (e.g., Ir, Rh, Co). nih.govacs.org 100% atom economy, high turnover numbers, direct route to the final product. nih.gov Often requires expensive noble metal catalysts and specialized chiral ligands.

Development of Novel Catalytic Systems Utilizing 4-(1-Aminoethyl)aniline

The structure of 4-(1-Aminoethyl)aniline, featuring two nitrogen donor atoms and a stereogenic center, makes it an ideal candidate for use as a chiral ligand in asymmetric catalysis. rsc.org The development of catalysts derived from this aniline (B41778) is a promising research avenue for enabling new enantioselective transformations. When used as a ligand, the two amine groups can coordinate to a metal center, forming a stable chelate ring that creates a well-defined chiral environment around the metal. unizin.org

This molecular framework is particularly suited for creating catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. nih.govnih.gov For example, chiral diamines are known to form highly effective catalysts with rhodium(I) and ruthenium(II) for the asymmetric transfer hydrogenation of ketones and imines. youtube.com It is projected that complexes of the type [M(diamine)X₂], where M is a metal like Ru or Rh and the diamine is 4-(1-Aminoethyl)aniline, could function as potent catalysts. The chirality at the ethylamine (B1201723) carbon would induce enantioselectivity in the reduction of a prochiral substrate. Research in this area involves synthesizing these novel metal-ligand complexes and evaluating their catalytic activity and selectivity in benchmark reactions.

Furthermore, chiral anilines have been used to synthesize C₂-symmetric late-transition metal catalysts, such as those involving nickel, for isoselective polymerization reactions. rsc.org By reacting 4-(1-Aminoethyl)aniline with appropriate precursors, novel chiral nickel or palladium catalysts could be developed. These catalysts could potentially control the stereochemistry of polymer chains, leading to materials with unique properties.

Table 2: Potential Catalytic Systems Based on 4-(1-Aminoethyl)aniline Ligand

Metal Center Potential Ligand Structure Target Reaction Type Anticipated Outcome
Ruthenium(II) / Rhodium(III) Bidentate chelation via both N atoms. Asymmetric Transfer Hydrogenation Enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines. nih.gov
Iridium(III) Cp*Ir complex with 4-(1-Aminoethyl)aniline as the chiral diamine ligand. Asymmetric Hydrogenation Highly active and selective catalysts for the reduction of N-aryl imines. nih.gov
Nickel(II) / Palladium(II) Formation of a C₂-symmetric complex. Isoselective Polymerization Synthesis of stereoregular polymers from monomers like 2-butene. rsc.org
Cobalt(II) Complexation assisting C=O bond hydrogenation. Asymmetric Hydrogenation Synthesis of chiral vicinal amino alcohols from α-primary amino ketones. acs.org

Application in Advanced Materials Design and Polymer Chemistry

The presence of two primary amine groups allows 4-(1-Aminoethyl)aniline to function as a diamine monomer in polycondensation reactions. This opens the door to its use in the synthesis of high-performance polymers like polyamides and polyimides. ntu.edu.twcapes.gov.br The incorporation of the chiral, non-planar 4-(1-Aminoethyl)aniline monomer into a polymer backbone is expected to disrupt chain packing, which can enhance the solubility and processability of otherwise intractable aromatic polymers. ntu.edu.tw

Polyamides can be prepared through the direct polycondensation of the diamine monomer with various aromatic dicarboxylic acids. capes.gov.br Similarly, polyimides can be synthesized by reacting the diamine with aromatic tetracarboxylic dianhydrides. researchgate.net The resulting polymers would possess a chiral center at regular intervals along the chain. This chirality could impart novel properties, such as chiral recognition capabilities, making the polymers potentially useful as stationary phases in chiral chromatography. The bulky ethylamine side group, similar to other bulky structures, is expected to increase the polymer's glass transition temperature (Tg) and thermal stability. ntu.edu.twresearchgate.net For instance, polyimides derived from a similar bulky, asymmetric diamine exhibited high Tg values (247 to 369°C) and were soluble in common organic solvents. researchgate.net

Furthermore, the aniline moiety suggests that the resulting polymers could be electroactive. ntu.edu.tw Polyamides and polyimides containing triphenylamine (B166846) units, for example, have demonstrated stable and reversible redox behavior, making them suitable for electrochromic applications where the material changes color upon application of a voltage. ntu.edu.tw

Table 3: Projected Properties of Polymers Derived from 4-(1-Aminoethyl)aniline

Polymer Type Comonomer Expected Properties Potential Applications
Polyamide Aromatic dicarboxylic acids (e.g., terephthalic acid) Amorphous nature, enhanced solubility in polar solvents, high thermal stability, chirality. capes.gov.br Chiral separation media, high-performance films and fibers.
Polyimide Aromatic tetracarboxylic dianhydrides (e.g., PMDA, 6FDA) High glass transition temperature (Tg), good thermal and oxidative stability, film-forming capability, potential electroactivity. ntu.edu.twresearchgate.net Gas separation membranes, electrochromic devices, advanced dielectrics.

Design of Chemical Probes for Interrogating Biological Systems (focus on molecular tools and interactions)

The design of chemical probes to study biological systems is a burgeoning field of research. 4-(1-Aminoethyl)aniline serves as a promising scaffold for constructing such molecular tools due to its dual amine functionality and inherent chirality. These features allow for its derivatization and incorporation into larger, more complex probe structures designed for specific molecular recognition tasks. nih.gov

A key application is in the development of fluorescent probes. nih.govrsc.org The compound itself is not fluorescent, but it can be readily attached to a fluorophore. For example, the aromatic amine could be diazotized and coupled to a signaling unit, while the primary alkylamine could be reacted with an N-hydroxysuccinimide (NHS) ester-activated fluorophore to form a stable amide bond. nih.gov The resulting probe would have a chiral recognition element in close proximity to the fluorescent reporter.

This chirality is crucial for designing probes that can selectively interact with and report on chiral biomolecules like amino acids, peptides, or sugars. nih.govnih.gov The probe's chiral center can lead to diastereomeric interactions with a target enantiomer, resulting in a differential response, such as fluorescence enhancement or quenching. nih.gov This principle is the basis for enantioselective sensors. rsc.orgmdpi.com For example, a probe containing (R)-4-(1-Aminoethyl)aniline might bind more strongly to the L-enantiomer of a specific amino acid than the D-enantiomer, leading to a measurable change in the fluorescence signal that can be used for quantification and determination of enantiomeric excess. nih.govrsc.org Research in this area would focus on the synthesis of these sophisticated probes and the study of their interactions with biological targets.

Table 4: Conceptual Design of a Chemical Probe Based on 4-(1-Aminoethyl)aniline

Probe Component Role Example Moiety Attachment Point on 4-(1-Aminoethyl)aniline
Chiral Recognition Element Provides enantioselective binding to a target. The (R)- or (S)-1-aminoethyl group itself. N/A (Inherent to the scaffold)
Signaling Unit (Fluorophore) Reports the binding event via a change in optical properties. Dansyl chloride, Fluorescein isothiocyanate (FITC). Primary nitrogen of the ethylamine group.
Linker/Modulator Connects the components and modulates properties (e.g., solubility, targeting). Azo group, short alkyl chain. Aromatic amine nitrogen.
Reactive Group Allows covalent attachment to other molecules or surfaces. The unreacted primary amine group. Aromatic or ethylamine nitrogen.

Exploration of 4-(1-Aminoethyl)aniline Hydrochloride as a Ligand in Coordination Chemistry

The fundamental study of how this compound interacts with metal ions is a key research direction. As a ligand, 4-(1-Aminoethyl)aniline is classified as a bidentate N,N'-donor. unizin.org Its two nitrogen atoms can simultaneously bind to a single metal center to form a five-membered chelate ring, a thermodynamically favorable arrangement in coordination chemistry. unizin.org The use of the hydrochloride salt often implies that reactions are carried out in aqueous or protic solvents where the ligand exists in its protonated, soluble form.

Research would involve synthesizing and characterizing coordination complexes with a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and platinum(II). unizin.orgnih.gov The resulting complexes are expected to have well-defined geometries, which are dependent on the metal ion's coordination number and electronic configuration. For example, with a metal that favors a coordination number of four, square planar or tetrahedral complexes could form. unizin.org With metals favoring a coordination number of six, octahedral complexes containing multiple ligands or solvent molecules would be expected. nih.gov

A particularly interesting aspect is the stereochemistry of these complexes. Since the ligand is chiral, its coordination to a metal center will result in the formation of chiral complexes. This can lead to diastereomers if more than one chiral ligand is present. The characterization of these complexes using techniques like single-crystal X-ray diffraction, circular dichroism, and variable-temperature NMR would provide valuable insights into their structure, stability, and solution-state behavior. nih.gov These fundamental studies are crucial as the properties of the metal complexes underpin their potential use in areas like asymmetric catalysis or as chiral resolving agents.

Table 5: Predicted Coordination Complexes with 4-(1-Aminoethyl)aniline (L)

Metal Ion Potential Complex Formula Common Coordination Number Expected Geometry
Copper(II) [Cu(L)₂]²⁺ 4 Distorted Square Planar
Nickel(II) [Ni(L)₃]²⁺ 6 Octahedral
Platinum(II) [Pt(L)Cl₂] 4 Square Planar
Cobalt(II) [Co(L)₃]²⁺ 6 Octahedral
Zinc(II) [Zn(L)₂]²⁺ 4 Tetrahedral

Q & A

What are the optimal methods for synthesizing 4-(1-Aminoethyl)aniline hydrochloride, and how do reaction conditions influence yield and purity?

Level: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves reductive amination or nucleophilic substitution of aniline derivatives. Key steps include:

  • Reductive Amination : Reacting 4-nitroaniline with acetaldehyde in the presence of sodium cyanoborohydride under acidic conditions .
  • Hydrochloride Formation : Treating the free base with concentrated HCl to enhance solubility and stability .
    Critical parameters include pH control (maintained at 4–6 using acetic acid) and temperature (25–40°C). Purification via recrystallization (ethanol/water mixtures) improves purity (>95%) . Contaminants like unreacted nitro precursors can be minimized using column chromatography with silica gel .

How can researchers enhance the aqueous solubility of 4-(1-Aminoethyl)aniline derivatives for biological assays?

Level: Basic (Solubility Optimization)
Answer:
The hydrochloride salt form is preferred due to its increased water solubility compared to the free base. Key strategies:

  • Salt Formation : React the free amine with HCl (1:1 molar ratio) in ethanol, followed by lyophilization to obtain the crystalline hydrochloride salt .
  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to solubilize the compound without denaturing proteins in assays .
    Validate solubility via UV-Vis spectroscopy (λmax ~255 nm) and dynamic light scattering to confirm absence of aggregates .

What advanced spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Level: Basic (Structural Characterization)
Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in D2O or DMSO-d6 to confirm aromatic proton environments (δ 6.5–7.5 ppm) and ethylamine side-chain integration .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 153.1 for C₈H₁₂N₂·HCl) .
  • X-Ray Crystallography : Resolve stereochemistry (e.g., (S)-enantiomer vs. racemic mixtures) and confirm hydrogen bonding in the crystal lattice .

What strategies are effective in resolving contradictions in reported biological activities across different studies?

Level: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies in bioactivity (e.g., anti-inflammatory vs. lipid-modulating effects) may arise from:

  • Purity Variability : Validate compound purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Assay Conditions : Standardize cell culture models (e.g., HepG2 for lipid metabolism vs. RAW264.7 macrophages for inflammation).
  • Metabolite Interference : Use LC-MS to detect degradation products in biological matrices .
    Replicate studies under controlled conditions (e.g., O₂ levels, serum-free media) to isolate compound-specific effects .

How does stereochemistry influence biochemical interactions, and what methods are used to study this?

Level: Advanced (Mechanistic Studies)
Answer:
The (S)-enantiomer of this compound shows higher binding affinity to enzymes like lipoxygenase due to chiral recognition:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
  • Docking Simulations : Compare enantiomer binding modes in silico (AutoDock Vina) to predict activity differences .
    Validate experimentally via enzymatic assays (IC₅₀ values) and circular dichroism to monitor conformational changes .

What are the best practices for ensuring the stability of this compound during storage?

Level: Basic (Storage and Handling)
Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis .
  • Desiccants : Include silica gel packs to minimize moisture uptake.
  • Stability Monitoring : Conduct periodic FT-IR analysis to detect amine oxidation (peaks ~1650 cm⁻¹ for carbonyl groups) .

What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

Level: Advanced (Pharmacological Applications)
Answer:

  • NF-κB Reporter Assays : Use HEK293T cells transfected with a luciferase reporter to measure cytokine suppression .
  • ELISA for Cytokines : Quantify TNF-α/IL-6 secretion in LPS-stimulated macrophages .
  • ROS Detection : Employ DCFH-DA fluorescence in neutrophils to assess antioxidant activity .
    Dose-response curves (1–100 µM) and comparison to reference inhibitors (e.g., dexamethasone) are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.